molecular formula C18H17ClN4O4S2 B2520263 N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 533872-28-5

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Katalognummer B2520263
CAS-Nummer: 533872-28-5
Molekulargewicht: 452.93
InChI-Schlüssel: SSUMSAYZXLZZLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN4O4S2 and its molecular weight is 452.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

Research has focused on the synthesis and spectral analysis of derivatives similar to the compound of interest. These studies often aim to explore the chemical properties, structural elucidation, and potential biological activities of these compounds through various synthetic routes and spectral techniques such as NMR, IR, and mass spectrometry. For example, Khalid et al. (2016) synthesized N-substituted derivatives of similar compounds and evaluated their antibacterial activity, showcasing the compound's relevance in developing antimicrobial agents (Khalid et al., 2016).

Antimicrobial and Anticancer Properties

Several studies have synthesized and tested derivatives for their antimicrobial and anticancer properties. These compounds have shown moderate to high activity against various bacterial strains and cancer cell lines, highlighting their potential as lead compounds for the development of new therapeutics. For instance, Salahuddin et al. (2014) evaluated oxadiazole derivatives for in vitro anticancer activity, suggesting the therapeutic potential of these compounds in cancer treatment (Salahuddin et al., 2014).

Enzyme Inhibition for Alzheimer’s Disease

Compounds of this class have also been investigated for their enzyme inhibition capabilities, particularly targeting enzymes related to Alzheimer’s disease. A study by Rehman et al. (2018) synthesized new heterocyclic derivatives and evaluated them for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. This research underscores the potential of these compounds in developing treatments for neurodegenerative diseases (Rehman et al., 2018).

Pharmacological Characterization

The pharmacological characterization of similar compounds includes assessing their affinity and selectivity towards various receptors, which is crucial for drug development. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, providing insights into the compound’s receptor binding and efficacy, contributing to the development of potential treatments for depression and addiction disorders (Grimwood et al., 2011).

Eigenschaften

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S2/c19-15-9-8-14(28-15)17-21-22-18(27-17)20-16(24)12-4-6-13(7-5-12)29(25,26)23-10-2-1-3-11-23/h4-9H,1-3,10-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMSAYZXLZZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.